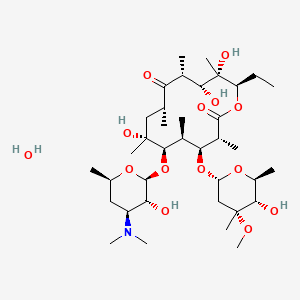
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compd. with 2-aminoethanol (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) is a complex chemical compound with the molecular formula C4H22N2O8Pt and a molecular weight of 421.31 g/mol . . It is a platinum-based compound that has applications in various fields including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves the reaction of platinum compounds with 2-aminoethanol under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of platinum salts and 2-aminoethanol in aqueous solutions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other atoms or molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its platinum content.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to the known anticancer properties of platinum compounds.
Industry: It is used in industrial processes that require platinum-based catalysts.
Mecanismo De Acción
The mechanism of action of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves its interaction with molecular targets and pathways within cells. The platinum center can form complexes with DNA, proteins, and other biomolecules, leading to various biological effects. These interactions can disrupt cellular processes, making the compound potentially useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds to Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) include other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy.
What sets Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) apart is its specific ligand structure and potential unique interactions with biological molecules .
Propiedades
Número CAS |
68133-90-4 |
|---|---|
Fórmula molecular |
C2H14NO7Pt- |
Peso molecular |
359.22 g/mol |
Nombre IUPAC |
2-aminoethanol;hydron;platinum(4+);hexahydroxide |
InChI |
InChI=1S/C2H7NO.6H2O.Pt/c3-1-2-4;;;;;;;/h4H,1-3H2;6*1H2;/q;;;;;;;+4/p-5 |
Clave InChI |
KICURYMSCMMLOU-UHFFFAOYSA-I |
SMILES |
[H+].[H+].C(CO)N.C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
SMILES canónico |
[H+].C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
| 68133-90-4 | |
Pictogramas |
Corrosive; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)












